ethyl 4-(2-methoxyethyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(2-methoxyethyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.22530847 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alkoxycarbonylpiperidines in Palladium-Catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, such as ethyl and methyl pipecolinate and nipecotate, are utilized as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process enables the synthesis of carboxamides and ketocarboxamides under mild conditions, highlighting the potential of these compounds in the development of pharmaceuticals and agrochemicals due to their ability to introduce carboxamide functionality efficiently (Takács et al., 2014).
Acid-Mediated Amido Cyclization
The synthesis of piperidine derivatives via acid-mediated amido cyclization demonstrates the versatility of these compounds in creating complex structures. Such methodologies avoid additional steps for chiral center formation and highlight the influence of structural strain on the stereochemical outcomes of cyclization reactions. This is particularly relevant for synthesizing bioactive molecules where stereochemistry plays a crucial role in biological activity (Ramakrishna et al., 2016).
Antimicrobial and Antioxidant Studies
Compounds synthesized from related structures have shown significant antimicrobial and antioxidant activities. Such studies are pivotal in the discovery of new drugs and pharmaceutical agents. The specificity of action against certain bacterial and fungal strains, along with the evaluation of antioxidant potential, exemplifies the broad applicability of these molecules in medicinal chemistry and pharmacology (Raghavendra et al., 2016).
Copolymerization with Styrene
The copolymerization of ethylenes substituted with methoxyethyl phenylcyanoacrylates with styrene demonstrates the role of such compounds in materials science. These novel copolymers have potential applications in the development of new materials with specific mechanical, thermal, and chemical properties. The ability to tailor the composition of the copolymers through the choice of substituents offers a versatile tool for materials engineering (Kaffey et al., 2021).
Properties
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-[2-(3-methylphenyl)benzoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-4-30-24(28)25(14-17-29-3)12-15-26(16-13-25)23(27)22-11-6-5-10-21(22)20-9-7-8-19(2)18-20/h5-11,18H,4,12-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTLZFDRKAILSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC(=C3)C)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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